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molecular formula C13H12N2O2 B8636481 4-(Benzylamino)nicotinic acid

4-(Benzylamino)nicotinic acid

Cat. No. B8636481
M. Wt: 228.25 g/mol
InChI Key: QYWIFKUETOXLGD-UHFFFAOYSA-N
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Patent
US08664214B2

Procedure details

A mixture of 4-chloronicotinic acid (300 mg, 1.90 mmol) and benzylamine (408 mg, 3.81 mmol) in MeCN (3 mL) was stirred and heated in the microwave (80° C., 200 W) for 1 h. The solution obtained was partitioned between water and EtOAc. The precipitate formed was filtered off, washed with water, EtOAc and dried in vacuo. 4-(benzylamino)nicotinic acid was obtained as a colourless solid (147 mg, 34%). ESI-MS [M+H]+=229.1.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
408 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1.[CH2:11]([NH2:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CC#N>[CH2:11]([NH:18][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[CH:6][N:5]=[CH:4][CH:3]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=CC=NC=C1C(=O)O
Name
Quantity
408 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
3 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution obtained
CUSTOM
Type
CUSTOM
Details
was partitioned between water and EtOAc
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with water, EtOAc
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC1=CC=NC=C1C(=O)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: PERCENTYIELD 34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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